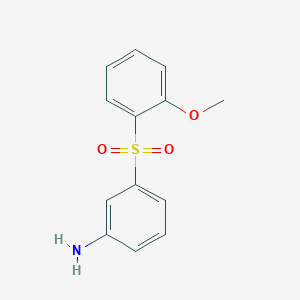![molecular formula C11H11N3O B13236741 1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)
1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a pyridine ring fused with an imidazole ring, making it a significant molecule in various chemical and biological applications .
Méthodes De Préparation
The synthesis of 1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Substitution reactions: The imidazole ring is further modified by introducing a methyl group at the 2-position using methyl iodide in the presence of a base.
Coupling with pyridine: The methylated imidazole is then coupled with a pyridine derivative under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyridine ring.
2-Methyl-1H-imidazole: Another imidazole derivative with a methyl group at the 2-position, but without the pyridine ring.
1-(2-Pyridyl)imidazole: A compound with a pyridine ring fused to an imidazole ring, similar to the target compound but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-[6-(2-methylimidazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8(15)10-3-4-11(13-7-10)14-6-5-12-9(14)2/h3-7H,1-2H3 |
Clé InChI |
YNGIFNBVCMKSEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=NC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


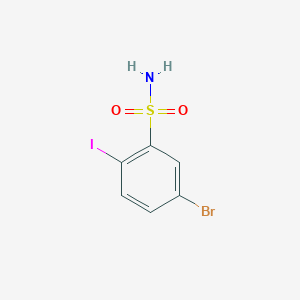
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)

![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
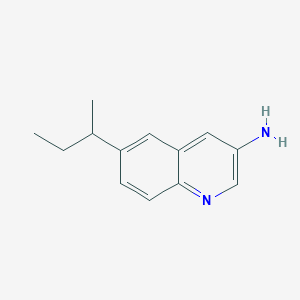
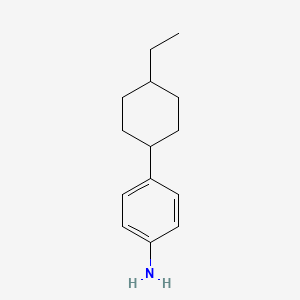
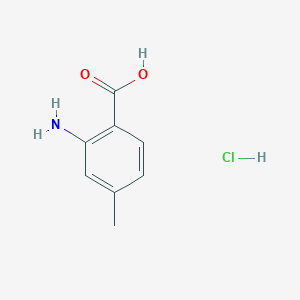
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)


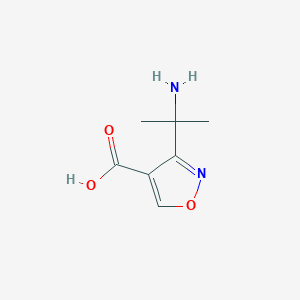
![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
